Cas no 1448136-51-3 (3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine)

3-(Cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine is a specialized sulfonylated azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a cyclohexanesulfonyl group and a fluorinated methoxybenzenesulfonyl moiety, which may enhance its binding affinity and selectivity in biological systems. Its unique structure could offer advantages in drug design, such as improved metabolic stability or targeted interactions with specific receptors. The presence of fluorine and sulfonyl groups may also contribute to increased lipophilicity and bioavailability. This compound is of interest for further investigation in the development of novel therapeutic agents, particularly in areas requiring precise molecular modifications for optimized activity.
3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine structure
1448136-51-3 structure
Product Name:3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine
CAS No:1448136-51-3
MF:C16H22FNO5S2
MW:391.477985858917
CID:6289778
PubChem ID:71809370
Update Time:2025-06-23

3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine
    • 3-cyclohexylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine
    • 3-(cyclohexylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
    • F6442-1489
    • AKOS024564650
    • 1448136-51-3
    • Inchi: 1S/C16H22FNO5S2/c1-23-16-8-7-13(9-15(16)17)25(21,22)18-10-14(11-18)24(19,20)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3
    • InChI Key: SRSZTBUIBKOJEE-UHFFFAOYSA-N
    • SMILES: S(C1CCCCC1)(C1CN(C1)S(C1C=CC(=C(C=1)F)OC)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 391.09234331g/mol
  • Monoisotopic Mass: 391.09234331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 658
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 97.5Ų

3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine Pricemore >>

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Additional information on 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine

3-(Cyclohexanesulfonyl)-1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidine (CAS No. 1448136-51-3): A Comprehensive Overview

3-(Cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine (CAS No. 1448136-51-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of neurological disorders and cancer.

The cyclohexanesulfonyl and 3-fluoro-4-methoxybenzenesulfonyl groups are key functional moieties that contribute to the compound's biological activity and pharmacological properties. The azetidine ring, a four-membered heterocyclic structure, adds further complexity and stability to the molecule, making it an attractive candidate for drug design and development.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of these functional groups in 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine suggests that it may exhibit similar properties, making it a valuable target for further investigation.

In the context of neurological disorders, 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine has been studied for its potential as a modulator of ion channels and receptors. Ion channel modulation is a critical mechanism in the treatment of conditions such as epilepsy, Alzheimer's disease, and chronic pain. Preliminary research has shown that this compound can effectively interact with specific ion channels, leading to improved neuronal function and reduced symptoms in animal models.

Moreover, the compound's sulfonamide groups have been associated with potent anti-cancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. In particular, 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine has shown promising results in inhibiting the proliferation of breast cancer cells by disrupting the PI3K/AKT signaling pathway.

The azetidine ring in this compound also plays a crucial role in its pharmacological profile. Azetidines are known for their ability to form stable complexes with metal ions, which can enhance their biological activity. This property makes 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine a potential candidate for metal-based drug design, where it can be used to develop novel therapeutics with enhanced efficacy and selectivity.

From a synthetic perspective, the preparation of 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in preclinical and clinical studies.

In terms of safety and toxicity, preliminary assessments have indicated that 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its safety profile and potential side effects. Ongoing research is focused on optimizing the compound's pharmacokinetic properties to improve its bioavailability and reduce any potential adverse effects.

The future prospects for 3-(cyclohexanesulfonyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine are promising. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound's mechanisms of action and potential applications, it is likely that new opportunities will emerge for its use in treating a wide range of diseases.

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